molecular formula C18H20ClN3O2 B2893317 (3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034472-64-3

(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2893317
CAS No.: 2034472-64-3
M. Wt: 345.83
InChI Key: OFEHDBMJHPDHIQ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound known for its multifaceted applications in research and industry. The intricate molecular structure features a 3-chlorophenyl group, a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group, and a methanone linkage, making it an interesting target for synthesis and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound is typically synthesized through a multi-step process involving the formation of key intermediates followed by their coupling. One common method involves:

  • Formation of the 3-Chlorophenyl Substituent:

  • Synthesis of the Piperidine Intermediate: : Piperidine is functionalized to introduce the (2,6-dimethylpyrimidin-4-yl)oxy group via nucleophilic substitution.

  • Coupling Reaction: : The final step involves coupling the 3-chlorophenyl intermediate with the piperidine intermediate under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods:

Industrial production often employs optimized versions of these lab-scale methods, using high-throughput reactors, precise control of reaction conditions (temperature, pressure, solvent systems), and catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the methanone group to yield alcohol derivatives.

  • Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can modify the chlorophenyl group, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating mixtures for introducing nitro groups.

Major Products:

  • Oxidation: : N-oxides of the piperidine ring.

  • Reduction: : Corresponding alcohols from the reduction of the methanone group.

  • Substitution: : Functionalized derivatives with various substituents on the chlorophenyl ring.

Scientific Research Applications

This compound finds use in various fields due to its structural diversity and reactivity:

  • Chemistry: : As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

  • Biology: : In studies of receptor-ligand interactions, given its piperidine and pyrimidinyl groups mimic biological structures.

  • Medicine: : Potential pharmaceutical applications due to its resemblance to bioactive molecules.

  • Industry: : Used in the synthesis of agrochemicals, dyes, and materials.

Mechanism of Action

The compound's mechanism of action often involves interactions with biological receptors, where the piperidine ring and pyrimidinyl group play crucial roles. It can act as an inhibitor or activator, depending on the target receptor, affecting pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

  • (3-Chlorophenyl)(3-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)methanone: : Similar structure but with a pyridine ring instead of a pyrimidine.

  • (3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)azepane-1-yl)methanone: : An azepane ring instead of piperidine.

  • (3-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone: : Variation in the substitution pattern on the pyrimidine ring.

Unique Aspects:

What sets (3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone apart is the specific placement of the dimethylpyrimidinyl group and its methanone linkage, leading to distinct reactivity and binding properties.

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Properties

IUPAC Name

(3-chlorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEHDBMJHPDHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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